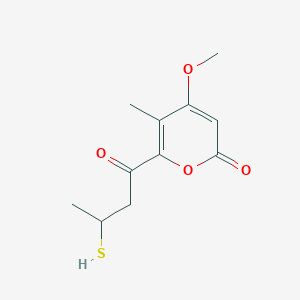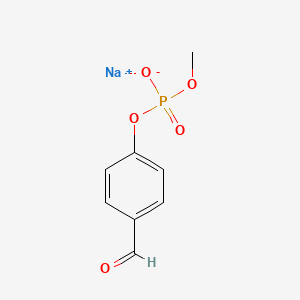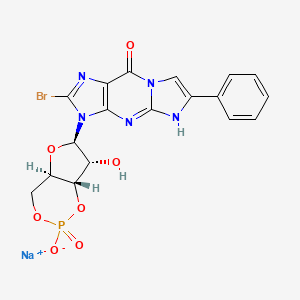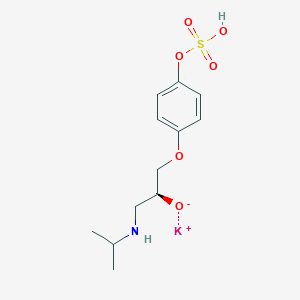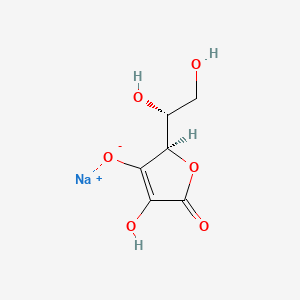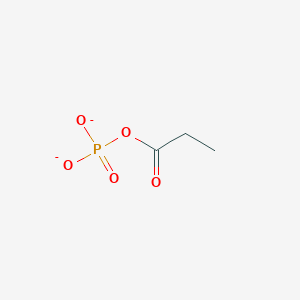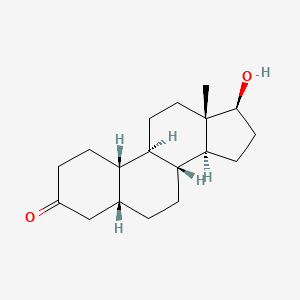
17beta-Hydroxy-5beta-estran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-Hydroxy-5beta-estran-3-one, also known as (5beta, 17beta)-17-hydroxyestran-3-one or 17b-hydroxy-19-nor-5b-androstan-3-one, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. 17beta-Hydroxy-5beta-estran-3-one has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 17beta-hydroxy-5beta-estran-3-one is primarily located in the cytoplasm. 17beta-Hydroxy-5beta-estran-3-one can be biosynthesized from 5beta-estrane.
17beta-hydroxy-5beta-estran-3-one is a C18 steroid with 5beta-configuration formed from nandrolone by reduction across the C4-C5 double bond. It has a role as a human metabolite. It is a 17beta-hydroxy steroid and a 3-oxo-5beta-steroid. It derives from a hydride of a 5beta-estrane.
Wissenschaftliche Forschungsanwendungen
Novel Anti-Digoxin Agent
- 17beta-Hydroxy-5beta-estran-3-one has been explored as a potential anti-digoxin agent. It was found not to bind to cardiac steroid receptors on Na(+),K(+)-ATPase, and did not enhance the contraction of heart muscle. However, it inhibited the digoxin-induced increase in force of contraction and arrhythmias in both guinea pig papillary muscle and human atrial appendages, suggesting a novel mechanism of action for treating digoxin toxicity (Deutsch et al., 2006).
Biosynthesis and Metabolite Discovery
- A study on norandrostenedione (estr-4-en-3,17-dione) identified several hydroxylated metabolites of 17beta-Hydroxy-5beta-estran-3-one in human hepatocyte incubations. This research demonstrated the importance of in vitro systems for synthesizing and characterizing unknown metabolites of compounds like norandrostenedione, contributing significantly to the understanding of doping agents and their markers (Lévesque et al., 2005).
Development of Non-Steroidal Inhibitors
- Research on developing non-steroidal inhibitors for 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) involved derivatives of 17beta-Hydroxy-5beta-estran-3-one. This enzyme is overexpressed in breast cancer cells and is a target for mammary tumor treatment. Studies have led to the identification of bis(hydroxyphenyl) azoles as potential inhibitors, demonstrating the compound's relevance in treating estrogen-dependent diseases (Bey et al., 2008).
Influence on Urinary Steroid Profiles
- Consumption of boar edible tissues led to the excretion of metabolites related to 17beta-Hydroxy-5beta-estran-3-one in human urine, providing critical insights into steroid residues in humans. This study has implications for doping control, as the metabolites are typically used to confirm the exogenous administration of nandrolone in anti-doping efforts (Le Bizec et al., 2000).
Eigenschaften
Produktname |
17beta-Hydroxy-5beta-estran-3-one |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(5R,8R,9R,10S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13+,14-,15-,16+,17+,18+/m1/s1 |
InChI-Schlüssel |
RHVBIEJVJWNXBU-XZVKZCCLSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@H]4[C@@H]3CCC(=O)C4 |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262246.png)
![2,3-dihydroxybutanedioic acid;2-[(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1262250.png)
![Methyl 2-chloro-6-[3-fluoro-4-[1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B1262252.png)
![17-[1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B1262253.png)
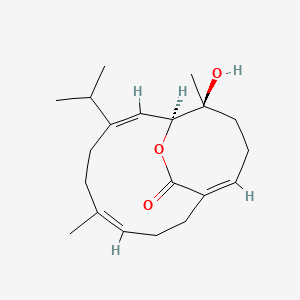
![2-Methoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one](/img/structure/B1262258.png)
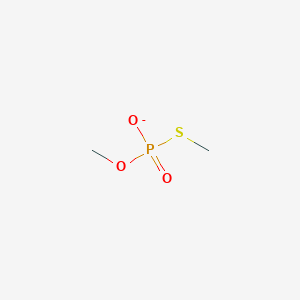
![N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262260.png)
